5-{[(4-methylphenyl)sulfanyl]methyl}-4H-pyrazol-3-ol
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Overview
Description
5-{[(4-methylphenyl)sulfanyl]methyl}-4H-pyrazol-3-ol is a chemical compound with a unique structure that includes a pyrazole ring substituted with a 4-methylphenyl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-methylphenyl)sulfanyl]methyl}-4H-pyrazol-3-ol typically involves the reaction of 4-methylphenyl sulfanyl derivatives with pyrazole precursors. One common method includes the use of hydrogen peroxide and acetic acid under microwave activation to achieve the desired product . The reaction conditions often involve temperatures around 55°C and specific reaction times to optimize yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
5-{[(4-methylphenyl)sulfanyl]methyl}-4H-pyrazol-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using hydrogen peroxide to form sulfinyl and sulfonyl derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid is commonly used for oxidation reactions.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Scientific Research Applications
5-{[(4-methylphenyl)sulfanyl]methyl}-4H-pyrazol-3-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{[(4-methylphenyl)sulfanyl]methyl}-4H-pyrazol-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can modulate the compound’s reactivity and binding affinity, influencing its biological activity. Detailed studies on its molecular pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 5-{[(4-methylphenyl)sulfinyl]methyl}-4H-pyrazol-3-ol
- 5-{[(4-methylphenyl)sulfonyl]methyl}-4H-pyrazol-3-ol
Uniqueness
5-{[(4-methylphenyl)sulfanyl]methyl}-4H-pyrazol-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo selective oxidation and substitution reactions makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-[(4-methylphenyl)sulfanylmethyl]-1,4-dihydropyrazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-8-2-4-10(5-3-8)15-7-9-6-11(14)13-12-9/h2-5H,6-7H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEBKODMKOLCMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=NNC(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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